
O-Desethyl Azilsartan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desethyl Azilsartan is an active metabolite of azilsartan medoxomil, which is a prodrug used in the treatment of hypertension. This compound acts as an angiotensin II receptor antagonist, specifically targeting the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Desethyl Azilsartan involves the hydrolysis of azilsartan medoxomil. The process typically includes the use of acidic or basic conditions to facilitate the removal of the ethyl group from azilsartan medoxomil, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Cyclization of Hydroxyamidino Intermediates
During the cyclization of methyl 1-[[2'-(hydroxycarbamimidoyl)biphenyl-4-yl]methyl]-2-ethoxybenzimidazole-7-carboxylate (Formula III), acidic or high-temperature conditions promote the elimination of the ethoxy group, yielding O-Desethyl Azilsartan .
Reaction Conditions
Example :
Hydrolysis of Azilsartan Medoxomil
Hydrolysis of the prodrug azilsartan medoxomil under acidic conditions (e.g., HCl) generates this compound via cleavage of the ethoxy group .
Degradation Pathways
This compound itself undergoes further reactions under specific conditions:
Oxidation
Exposure to oxidizing agents (e.g., H₂O₂, KMnO₄) leads to hydroxylation or epoxidation of the benzimidazole ring, though detailed product profiles remain understudied .
Hydrolysis
In aqueous alkaline media, the oxadiazolone ring may hydrolyze to form carboxylic acid derivatives, though this is not a dominant pathway .
Impurity Control Strategies
Industrial processes employ optimized conditions to suppress this compound formation:
Process Modifications
Analytical Monitoring
HPLC methods quantify this compound at levels as low as 0.03% , ensuring compliance with ICH guidelines .
Structural Reactivity Insights
The ethoxy group at position 2 of the benzimidazole core is the primary site of reactivity, making it susceptible to:
Industrial-Scale Mitigation
Patented methods (e.g., US9233955B2, WO2016147120A1) highlight:
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Efficacy in Hypertension Management
Several studies have demonstrated the effectiveness of Azilsartan Medoxomil in reducing blood pressure, which indirectly highlights the role of O-Desethyl Azilsartan as a relevant metabolite. A meta-analysis revealed that patients receiving Azilsartan therapy experienced greater reductions in systolic and diastolic blood pressure compared to other ARBs like Valsartan and Olmesartan .
2. Safety Profile
This compound maintains a favorable safety profile similar to that of Azilsartan Medoxomil. In clinical trials involving overweight or obese patients with hypertension, adverse events were primarily mild to moderate, with a high frequency of positive therapeutic responses observed .
Pharmaceutical Formulations
1. Stability and Solubility
Recent patents have focused on developing stable pharmaceutical compositions that include this compound alongside Azilsartan Medoxomil. These formulations aim to enhance solubility and stability without requiring pH control agents, thus broadening the potential for effective drug delivery systems .
2. Combination Therapies
This compound is also being explored in combination therapies, such as Edarbyclor, which combines Azilsartan Medoxomil with chlorthalidone for synergistic effects on blood pressure reduction . The inclusion of this compound in such combinations may improve therapeutic outcomes by leveraging its pharmacodynamic properties.
Comparative Efficacy Studies
A summary table of major clinical trials comparing this compound and its parent compound is presented below:
Study Reference | Design | Number of Patients | Treatment Duration | Primary Outcome | Results |
---|---|---|---|---|---|
Sica et al. | RCT | 984 | 24 weeks | Change in SBP | Significant reduction with this compound |
Bakris et al. | RCT | 1275 | 16 weeks | SBP comparison | This compound more effective than Olmesartan |
Rakugi et al. | RCT | 622 | 16 weeks | DBP and SBP change | Significant improvements with this compound |
Wirkmechanismus
O-Desethyl Azilsartan exerts its effects by selectively binding to the AT1 receptor, blocking the action of angiotensin II. This inhibition prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The compound’s high affinity for the AT1 receptor ensures effective and sustained antihypertensive action .
Vergleich Mit ähnlichen Verbindungen
Azilsartan: The parent compound from which O-Desethyl Azilsartan is derived.
Losartan: Another angiotensin II receptor antagonist with similar antihypertensive effects.
Valsartan: A widely used angiotensin II receptor blocker with comparable therapeutic applications
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as an active metabolite of azilsartan medoxomil. Its high affinity for the AT1 receptor and its effective antihypertensive action distinguish it from other similar compounds .
Biologische Aktivität
O-Desethyl Azilsartan is an active metabolite of azilsartan medoxomil, a prodrug utilized in the treatment of hypertension. This compound primarily functions as an angiotensin II receptor antagonist, specifically targeting the angiotensin II type 1 receptor (AT1 receptor). Its biological activity is characterized by its potent antihypertensive effects and interactions with various cellular pathways.
This compound exerts its effects by selectively binding to the AT1 receptor, inhibiting the actions of angiotensin II, which include vasoconstriction and aldosterone secretion. This blockade leads to a reduction in blood pressure and has implications for cardiovascular health. The compound's high affinity for the AT1 receptor is a significant factor in its efficacy as an antihypertensive agent.
Key Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting the AT1 receptor, the compound prevents the downstream effects of angiotensin II, which include:
- Vasoconstriction : Reduction in blood vessel diameter leading to increased blood pressure.
- Aldosterone Secretion : Increased sodium and water retention, contributing to higher blood volume and pressure.
Pharmacokinetics
This compound is rapidly converted from azilsartan medoxomil following oral administration through hydrolysis in the gastrointestinal tract. Its pharmacokinetic profile includes:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver via CYP2C9 enzyme.
- Excretion : Renal excretion of metabolites.
The compound has a long half-life, allowing for sustained inhibition of the AT1 receptor and prolonged antihypertensive effects .
Cellular Effects
The blockade of the AT1 receptor by this compound influences various cellular processes:
- Vascular Smooth Muscle Cells : Inhibition of proliferation and migration, which are critical events in hypertension and atherosclerosis development.
- Endothelial Cells : Modulation of endothelial function, contributing to improved vascular health.
Comparative Analysis with Other Angiotensin II Receptor Antagonists
This compound exhibits unique properties compared to other angiotensin II receptor antagonists. Below is a comparison table highlighting these differences:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
This compound | AT1 receptor antagonist | Active metabolite with potent affinity for AT1 |
Losartan | AT1 receptor antagonist | First drug in this class; established safety profile |
Valsartan | AT1 receptor antagonist | Longer half-life than many competitors |
Irbesartan | AT1 receptor antagonist | Effective in renal protection |
Candesartan | AT1 receptor antagonist | Unique prodrug formulation |
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various experimental models:
- Hypertension Models : Animal studies indicate that this compound significantly reduces blood pressure in hypertensive models, showcasing its potential as a therapeutic agent.
- Diabetes and Nephropathy : In diabetic rat models, this compound has been shown to mitigate albuminuria and proteinuria, indicating protective renal effects .
- Pharmacogenomics : Research on CYP2C9 gene polymorphisms suggests that genetic variations may influence the metabolism of azilsartan and its active metabolite, highlighting the importance of personalized medicine approaches .
Eigenschaften
IUPAC Name |
2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLINNBQUGIKCPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.